2-Bromobutanoic acid

Catalog No.
S603182
CAS No.
80-58-0
M.F
C4H7BrO2
M. Wt
167.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanoic acid

CAS Number

80-58-0

Product Name

2-Bromobutanoic acid

IUPAC Name

2-bromobutanoic acid

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)

InChI Key

YAQLSKVCTLCIIE-UHFFFAOYSA-N

SMILES

Array

Synonyms

(RS)-2-Bromobutyric Acid; (RS)-α-Bromobutyric Acid; (±)-2-Bromobutanoic Acid; (±)-α-Bromobutanoic Acid; 2-Bromobutanoic Acid; 2-Bromobutyric Acid; DL-2-Bromo-n-butyric Acid; DL-α-Bromobutyric Acid; NSC 8024; α-Bromo-n-butyric Acid; α-Bromobutyric Aci

Canonical SMILES

CCC(C(=O)O)Br

The exact mass of the compound 2-Bromobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8024. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromobutanoic acid (CAS 80-58-0) is a highly reactive, chiral alpha-bromo carboxylic acid utilized extensively as a foundational building block in both pharmaceutical and agrochemical manufacturing. Featuring an ethyl side chain and an alpha-positioned bromide leaving group, it serves as the critical precursor for synthesizing alpha-aminobutyric acid derivatives and complex active pharmaceutical ingredients (APIs) such as the antiepileptic drug levetiracetam [1]. In procurement contexts, its value lies in its dual functionality: the carboxylic acid moiety allows for straightforward esterification or amidation, while the alpha-bromide enables rapid, high-yield nucleophilic substitution under mild conditions [2]. This balance of reactivity and structural specificity makes it an indispensable raw material for scalable, enantioselective industrial synthesis.

Substituting 2-bromobutanoic acid with closely related analogs fundamentally disrupts established synthetic pathways and application yields. Replacing it with 2-chlorobutanoic acid introduces a significantly poorer leaving group, which drastically slows down nucleophilic substitution kinetics and requires harsher thermal conditions that can degrade sensitive intermediates [1]. Attempting to use positional isomers like 4-bromobutanoic acid leads to catastrophic pathway failure, as the terminal bromide facilitates rapid intramolecular cyclization into gamma-butyrolactone rather than the desired intermolecular substitution [2]. Furthermore, chain-length analogs such as 2-bromopropanoic acid yield methyl-substituted (alanine) derivatives instead of the ethyl-substituted (aminobutyric) structures strictly required for the pharmacophores of drugs like levetiracetam[3]. Consequently, exact procurement of 2-bromobutanoic acid is mandatory for these specific structural and kinetic requirements.

Nucleophilic Substitution Kinetics: Bromide vs. Chloride Leaving Groups

In industrial amination and alkylation processes, the choice of the alpha-halide drastically impacts process efficiency and energy requirements. 2-Bromobutanoic acid exhibits a substitution rate approximately three times faster than 2-chlorobutanoic acid due to the superior leaving group ability of bromide [1]. This kinetic advantage allows critical amination reactions to proceed efficiently at milder temperatures (e.g., 35–75 °C), whereas the chloride analog requires elevated temperatures that increase the risk of side reactions and thermal degradation [2].

Evidence DimensionNucleophilic substitution rate and activation temperature
Target Compound Data2-Bromobutanoic acid (~3x faster substitution; reacts efficiently at 35–75 °C)
Comparator Or Baseline2-Chlorobutanoic acid (Slower kinetics; requires harsher thermal activation)
Quantified Difference300% increase in reaction rate under identical mild conditions
ConditionsSN2 substitution / amination in polar solvents

Allows manufacturers to lower energy inputs and improve yields of sensitive intermediates by avoiding harsh reaction conditions.

Structural Stability Against Intramolecular Cyclization

The position of the halogen is critical for maintaining the integrity of the carbon backbone during basic or neutral reaction steps. 2-Bromobutanoic acid remains stable as an open-chain molecule, enabling >85% yields in intermolecular substitution reactions [1]. In stark contrast, 4-bromobutanoic acid is highly prone to intramolecular nucleophilic attack, rapidly cyclizing to form gamma-butyrolactone [2]. This cyclization consumes the precursor and prevents the formation of the desired linear substituted products.

Evidence DimensionIntermolecular substitution vs. Intramolecular cyclization
Target Compound Data2-Bromobutanoic acid (>85% intermolecular substitution yield)
Comparator Or Baseline4-Bromobutanoic acid (Near-quantitative conversion to gamma-butyrolactone)
Quantified DifferenceComplete suppression of lactonization in the alpha-bromo isomer
ConditionsBasic or neutral aqueous/organic media

Ensures the procurement of a stable precursor that will not spontaneously degrade into useless lactone byproducts during downstream processing.

Enantiomeric Resolution Efficiency for API Synthesis

For the production of chiral drugs like (S)-levetiracetam, achieving high enantiomeric purity early in the synthesis is highly cost-effective. Racemic 2-bromobutanoic acid can be efficiently resolved or deracemized using chiral auxiliaries (like N-phenylpantolactam) or enzymatic methods to yield the specific (S)- or (R)-enantiomer with >95% to 99% enantiomeric excess (ee) [1]. Attempting to resolve unhalogenated downstream intermediates often results in lower diastereomeric ratios and requires more complex, lower-yielding separation steps [2].

Evidence DimensionOptical resolution efficiency (ee%)
Target Compound Data2-Bromobutanoic acid (>95-99% ee achievable via direct resolution/deracemization)
Comparator Or BaselineUnhalogenated amides/acids (Lower resolution efficiency; complex downstream separation)
Quantified DifferenceConsistently achieves >95% ee at the precursor stage, streamlining downstream API purity
ConditionsChemical or enzymatic chiral resolution workflows

Enables buyers to lock in required stereochemistry at the raw-material stage, drastically reducing the cost and complexity of downstream API purification.

Synthesis of Antiepileptic Active Pharmaceutical Ingredients (APIs)

Directly leveraging its high enantiomeric resolution efficiency and rapid substitution kinetics, 2-bromobutanoic acid is the premier precursor for manufacturing levetiracetam and brivaracetam. Its specific ethyl side chain and reactive alpha-bromide allow for the precise construction of the required chiral pyrrolidone pharmacophore [1].

Industrial Production of Alpha-Aminobutyric Acid Derivatives

Due to its stability against lactonization compared to terminal bromo-analogs, it is the optimal starting material for large-scale amination. It allows for high-yield conversion into 2-aminobutyric acid and 2-aminobutyramide under mild thermal conditions [2].

Development of Agrochemicals and Herbicides

The compound is utilized in the synthesis of specific herbicidal active ingredients, such as beflubutamid analogs, where the alpha-bromo group is displaced to form complex ether or amine linkages while retaining the crucial ethyl backbone [3].

Physical Description

Oily liquid; [Merck Index]

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.96294 Da

Monoisotopic Mass

165.96294 Da

Heavy Atom Count

7

UNII

MCO6PW23BT

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.1 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

80-58-0

Wikipedia

2-bromobutyric acid

General Manufacturing Information

Butanoic acid, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

Selective reduction of fatty acid oxidation in colonocytes: correlation with ulcerative colitis

W E Roediger, S Nance
PMID: 2127822   DOI: 10.1007/BF02536016

Abstract

Attempts were made to define which fatty acid (2:0 to 18:1) was optimally oxidized by isolated colonocytes (colonic epithelial cells) and to select inhibitors of fatty acid oxidation which would be analogous in their action to the inhibition of fatty acid oxidation observed in colonocytes involved with ulcerative colitis. Isolated colonic epithelial cells of Sprague-Dawley rats were used with 2-mercaptoacetate, dichloroacetate, 3-mercaptopropionate, 4-mercaptobutyrate, 4-sulfatebutyrate, 2-bromobutyrate, sulfite ions and nitrite ions. n-Butyrate (4:0) was maximally oxidized to CO2 and ketone bodies (mean value 5.46 mumols/min/g dry wt). Oxidation of butyrate to CO2 was diminished by 2-bromobutyrate, sulfite ions and all mercapto fatty acids. Both fatty acid oxidation and glucose oxidation were significantly inhibited by 2-bromobutyrate, while mercapto fatty acids and sulfite inhibited fatty acid oxidation (p less than 0.01) without significantly changing glucose oxidation. Observation with 2-mercaptoacetate and sulfite correlate with early changes of fatty acid oxidation observed in cases of ulcerative colitis, and warrant further study with isolated colonocytes of man.


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